N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound characterized by a 1,2,4-triazole core linked to a pyridine-3-yl group and a sulfanylacetamide moiety. The structure includes a 2,4-dimethoxyphenyl substituent on the acetamide nitrogen, which distinguishes it from related derivatives. Its molecular formula is C₁₉H₂₁N₅O₃S, with a molecular weight of 383.5 g/mol (CAS No. 142529-71-3) . The compound’s triazole and pyridine motifs are critical for interactions with biological targets, while the methoxy groups on the phenyl ring may enhance solubility and binding specificity .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-24-18(13-6-5-9-20-11-13)22-23-19(24)28-12-17(25)21-15-8-7-14(26-2)10-16(15)27-3/h5-11H,4,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXBBKHBCMNBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483308-31-2 | |
| Record name | N-(2,4-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound is characterized by a dimethoxyphenyl group , a pyridinyl-substituted triazole moiety , and a sulfanyl linkage . The molecular formula is , and its structure can be represented as follows:
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=NC=C3 |
| InChI | InChI=1S/C19H21N5O3S/c1-4-24... |
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound may reduce the proliferation of cancer cells .
- Receptor Binding : Interaction studies suggest that this compound can bind to specific receptors, influencing their activity and downstream signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of this compound in various contexts:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction through the activation of caspase pathways .
- Antimicrobial Properties : Another investigation revealed that the compound displayed antimicrobial activity against various bacterial strains. The results indicated that it disrupts bacterial cell wall synthesis, leading to cell death .
Comparative Analysis with Analogous Compounds
The uniqueness of this compound lies in its specific substitution pattern and functional groups.
Table 2: Comparison with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-{[4-bromophenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol} | Contains bromine instead of ethyl | Different halogen substitution affects reactivity |
| 2-{[4-methylphenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol} | Methyl substitution on phenyl | Variation in lipophilicity and biological activity |
| 2-{[4-fluorophenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-thiol} | Fluorine substitution | Enhanced metabolic stability compared to other halogens |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazole-acetamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key structural analogs:
Key Findings from Structural Comparisons
Substituent Position Matters :
- Pyridine at the 3-position (target compound) vs. 4-position (OLC-12) alters receptor specificity. For example, OLC-12 activates insect Orco channels , while 3-pyridinyl derivatives may target mammalian enzymes .
- Methoxy vs. Chloro Groups: The 2,4-dimethoxyphenyl group in the target compound likely improves solubility compared to chlorophenyl analogs (e.g., ’s compound), which prioritize hydrophobic interactions .
- Triazole Substitution: Ethyl groups on the triazole (target compound) enhance metabolic stability compared to methyl or cyclopropyl substituents (e.g., ) .
Data Tables
Table 1: Molecular Properties of Selected Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
